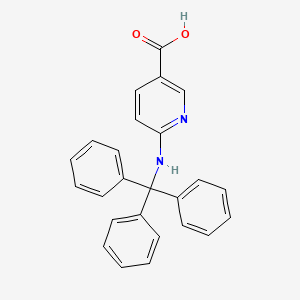

6-Tritylamino-nicotinic acid

説明

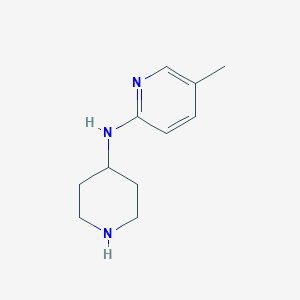

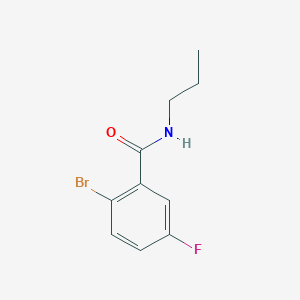

6-Tritylamino-nicotinic acid is a compound with the CAS Number: 49647-10-1 . It has a molecular weight of 380.45 and its IUPAC name is 6-(tritylamino)nicotinic acid . The compound appears as a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-Tritylamino-nicotinic acid is1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

6-Tritylamino-nicotinic acid is a white to yellow solid at room temperature . It has a molecular weight of 380.45 .科学的研究の応用

Receptor Mediation and Lipid-Lowering Effects

Nicotinic acid has been recognized for its lipid-lowering properties, primarily through its action on specific receptors in adipose tissue. The studies highlight the identification of the G-protein-coupled receptors PUMA-G in mice and HM74 in humans as nicotinic acid receptors. These receptors mediate the anti-lipolytic effect of nicotinic acid by inhibiting hormone-sensitive triglyceride lipase, leading to decreased lipolysis and lower free fatty acid levels in the bloodstream. This mechanism is crucial for the drug's ability to treat dyslipidemia and reduce cardiovascular risk factors (Tunaru et al., 2003; Wise et al., 2003).

Anti-Inflammatory and Neuroprotective Actions

Research has also uncovered that nicotinic acid and its derivatives have potential anti-inflammatory and neuroprotective effects. These effects are mediated through receptors expressed on immune cells, such as macrophages within atherosclerotic plaques. Activation of these receptors by nicotinic acid can inhibit the progression of atherosclerosis, independent of its lipid-modifying effects, suggesting a broader therapeutic potential for the compound in inflammatory diseases (Lukasova et al., 2011).

Vasorelaxation and Antioxidation Properties

Furthermore, derivatives of nicotinic acid, such as thionicotinic acid analogs, have been studied for their vasorelaxation and antioxidative properties. These compounds can induce vasorelaxation in a dose-dependent manner, mediated partially by endothelium-induced nitric oxide and prostacyclin, and exhibit antioxidant properties in assays, suggesting their potential in treating cardiovascular diseases and providing a novel class of therapeutic agents (Prachayasittikul et al., 2010).

特性

IUPAC Name |

6-(tritylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMITERXCIMRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649696 | |

| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tritylamino-nicotinic acid | |

CAS RN |

49647-10-1 | |

| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)